(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine
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Overview
Description
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine is an organic compound characterized by its unique structural features. This compound consists of a cyclopentyl group attached to an ethanamine backbone, with a phenylethyl substituent. The stereochemistry of the compound is defined by the (1R) and (1S) configurations, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethanamine Backbone: The ethanamine backbone is introduced through nucleophilic substitution reactions.
Introduction of the Phenylethyl Group: The phenylethyl group is attached via Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as oxides, ketones, amines, and alcohols, depending on the specific reaction conditions.
Scientific Research Applications
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]propanamine
- (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]butanamine
- (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]pentanamine
Uniqueness
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. Its unique configuration allows for selective interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H23N |
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Molecular Weight |
217.35 g/mol |
IUPAC Name |
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine |
InChI |
InChI=1S/C15H23N/c1-12(14-8-4-3-5-9-14)16-13(2)15-10-6-7-11-15/h3-5,8-9,12-13,15-16H,6-7,10-11H2,1-2H3/t12-,13+/m0/s1 |
InChI Key |
NJDSVKSZAXISGC-QWHCGFSZSA-N |
Isomeric SMILES |
C[C@H](C1CCCC1)N[C@@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1CCCC1)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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